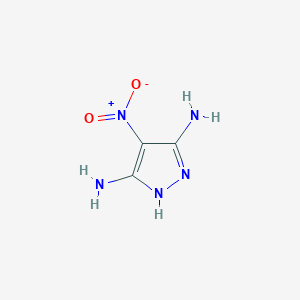

4-nitro-1H-pyrazole-3,5-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H5N5O2 |

|---|---|

Molecular Weight |

143.10 g/mol |

IUPAC Name |

4-nitro-1H-pyrazole-3,5-diamine |

InChI |

InChI=1S/C3H5N5O2/c4-2-1(8(9)10)3(5)7-6-2/h(H5,4,5,6,7) |

InChI Key |

WOVRMGLBHQMAFH-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(NN=C1N)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitro 1h Pyrazole 3,5 Diamine

Direct Synthetic Routes and Optimization

Direct routes to 4-nitro-1H-pyrazole-3,5-diamine typically begin with a pyrazole (B372694) ring that already contains nitro or amino functionalities. These methods focus on the interconversion of these functional groups to achieve the desired substitution pattern.

A primary strategy for synthesizing the title compound involves the use of more highly nitrated pyrazole precursors, such as 3,5-dinitro-1H-pyrazole or 4-amino-3,5-dinitropyrazole.

One convenient route begins with 3,5-dinitro-1H-pyrazole. rsc.org This precursor can undergo direct amination to introduce an amino group at the 4-position, a reaction that can be accomplished using various aminating agents. For instance, the vicarious nucleophilic substitution (VNS) of hydrogen using 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) on 3,5-dinitropyrazole yields 4-amino-3,5-dinitropyrazole. mdpi.comresearchgate.net Another reported method involves the amination of 4-chloro-3,5-dinitropyrazole with aqueous ammonia (B1221849) under pressure. osti.gov Once 4-amino-3,5-dinitropyrazole is obtained, a selective reduction of one of the two nitro groups is required to yield this compound. This selective reduction is a critical step that must be carefully controlled to avoid over-reduction to the triamino pyrazole.

Alternatively, a general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines has been developed starting from 4-bromo-3,5-dinitro-1H-pyrazole. rsc.org This method involves the iron-catalyzed reduction of both nitro groups using hydrazine (B178648) hydrate (B1144303) to furnish a 4-bromo-1H-pyrazole-3,5-diamine intermediate. rsc.org Subsequent nucleophilic substitution of the bromine atom would be necessary to introduce the final nitro group, a transformation that presents significant synthetic challenges. However, the initial reduction step demonstrates a viable method for creating the 3,5-diamine functionality from a dinitro precursor.

The compound 3,5-diamino-4-nitropyrazole is noted as a valuable precursor for creating a variety of energetic compounds through functionalization of its amino groups and the pyrazole ring NH. rsc.orgnih.govresearchgate.net While a convenient route to its synthesis has been developed, it was previously prepared by a more tedious method. rsc.orgresearchgate.net

| Precursor | Key Transformation(s) | Relevant Findings | Citation(s) |

|---|---|---|---|

| 3,5-Dinitro-1H-pyrazole | 1. C-Amination (VNS) 2. Selective reduction | Yields 4-amino-3,5-dinitropyrazole, which requires further selective reduction. The VNS reaction with TMHI is effective. | mdpi.comresearchgate.net |

| 4-Chloro-3,5-dinitropyrazole | 1. Amination (NH4OH) 2. Selective reduction | Amination provides 4-amino-3,5-dinitropyrazole as an ammonium (B1175870) salt. | osti.gov |

| 4-Bromo-3,5-dinitro-1H-pyrazole | 1. Fe-catalyzed reduction of both nitro groups | Efficiently produces 4-bromo-1H-pyrazole-3,5-diamine, demonstrating a method to form the diamine core. | rsc.org |

The construction of the pyrazole ring itself is a fundamental approach to synthesizing substituted pyrazoles. For this compound, this would involve the cyclization of acyclic precursors engineered to contain the necessary nitrogen and carbon atoms with the correct functionalities.

The most common pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine. rhhz.net To obtain the target molecule, a functionalized 1,3-dicarbonyl equivalent, such as nitromalonodialdehyde or a derivative, would be required to react with hydrazine. The amino groups could be introduced by using aminomalononitrile (B1212270) dimer as the three-carbon component, followed by nitration.

Another powerful method is the [3+2] cycloaddition reaction. organic-chemistry.org This could involve, for example, the reaction of a diazo compound with an alkene containing vicinal cyano groups and a nitro group. A regioselective one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins has been reported, which proceeds through a key nitropyrazolidine intermediate. organic-chemistry.org Adapting this to form a 3,5-diamino product would require careful selection of the starting hydrazone and nitroolefin.

Electrophilic cyclization of α,β-alkynic hydrazones is another modern route to pyrazoles. acs.org In this method, α,β-alkynic hydrazones, prepared from hydrazines and propargyl aldehydes or ketones, are treated with an electrophile like molecular iodine to yield highly substituted pyrazoles. acs.org For the synthesis of the title compound, a suitably substituted alkynic hydrazone would be needed to incorporate the amino and nitro groups upon cyclization.

Synthesis of Key Intermediates for this compound Production

2-(Arylhydrazono)propanedinitriles are versatile building blocks in heterocyclic synthesis. nih.gov They are typically prepared through the Japp–Klingemann reaction, which involves the coupling of an aryldiazonium salt with an active methylene (B1212753) compound, in this case, propanedinitrile (malononitrile). connectjournals.com

The synthesis begins with the diazotization of a substituted aniline (B41778) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding aryldiazonium salt. connectjournals.com This salt is then added to a solution of malononitrile (B47326) in the presence of a base like sodium acetate. connectjournals.comontosight.ai The base facilitates the deprotonation of malononitrile, creating a carbanion that attacks the diazonium salt, leading to the formation of the 2-(arylhydrazono)propanedinitrile after rearrangement. These intermediates can then be used to synthesize aminopyrazoles by reacting with hydrazine. connectjournals.com

3,5-Dibromo-4-nitropyrazole serves as a valuable intermediate, where the bromo groups can be substituted by amines to form the 3,5-diamine core. Its synthesis is achieved through a two-step process starting from pyrazole.

First, pyrazole is nitrated to produce 4-nitropyrazole. This can be achieved using a mixture of sulfuric acid and nitric acid. google.com A milder method involves the initial formation of N-nitropyrazole, which then undergoes rearrangement in sulfuric acid to yield the 4-nitro isomer. google.com The subsequent step is the bromination of 4-nitropyrazole, which yields the desired 3,5-dibromo-4-nitropyrazole. google.com The electron-withdrawing nitro group at the 4-position directs the incoming bromine atoms to the 3- and 5-positions.

| Intermediate | Starting Material(s) | Key Reagents | Reaction Type | Citation(s) |

|---|---|---|---|---|

| 2-(Arylhydrazono)propanedinitrile | Aryl amine, Malononitrile | NaNO2, HCl, Sodium Acetate | Diazotization followed by Japp–Klingemann reaction | connectjournals.comontosight.ai |

| 3,5-Dibromo-4-nitropyrazole | Pyrazole | 1. HNO3, H2SO4 2. Br2 | Electrophilic Nitration followed by Electrophilic Bromination | google.com |

Advanced Synthetic Strategies and Green Chemistry Considerations

Modern organic synthesis emphasizes the development of not only efficient but also environmentally benign protocols. nih.gov The synthesis of pyrazole derivatives has benefited significantly from the application of green chemistry principles. ingentaconnect.com

Advanced strategies often employ microwave (MW) irradiation to accelerate reactions, leading to shorter reaction times and often higher yields compared to conventional heating. nih.govresearchgate.net Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form the product, are highly desirable as they are atom-economical and operationally simple. nih.govnih.gov The synthesis of pyrazole derivatives is well-suited to MCRs, often involving an aldehyde, a hydrazine, and a 1,3-dicarbonyl compound or equivalent.

The use of green solvents, such as water or ethanol, and the development of recyclable catalysts are also key areas of focus. nih.govtandfonline.com For instance, catalyst-free MCRs in water under ultrasonic irradiation have been reported for pyrazole synthesis. nih.gov Ionic liquids, such as tetrabutylammonium (B224687) bromide (TBAB), have been used as effective and recyclable media for pyrazole synthesis under solvent-free conditions. tandfonline.com

For the synthesis of this compound, these principles could be applied to the cyclization step, potentially allowing for a one-pot reaction of a nitro-substituted three-carbon unit, hydrazine, and an ammonia source under microwave or ultrasonic conditions in an aqueous medium. Furthermore, advanced catalytic systems, such as rhodium-catalyzed cycloadditions, offer novel and highly selective pathways to construct the pyrazole core, often with high atom efficiency. organic-chemistry.org

One-Pot and Telescoping Syntheses

One-pot and telescoping syntheses represent a paradigm of process intensification in chemical manufacturing, aiming to reduce waste, time, and resources by combining multiple reaction steps into a single, continuous sequence without the isolation of intermediates. While specific, detailed one-pot syntheses for this compound are not extensively documented in the provided research, the principles have been applied to structurally related pyrazoles, suggesting potential pathways.

For instance, a "one-pot" synthesis for 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids has been developed, which combines a Claisen condensation, a Knorr reaction, and hydrolysis in a single sequence. organic-chemistry.org This approach avoids the isolation of unstable intermediates and has been shown to be efficient for various substrates. organic-chemistry.org Another example is the one-pot synthesis of 4-substituted 1,2,4-triazolidine-3,5-diones from aniline derivatives, which proceeds through three steps in a single vessel. organic-chemistry.org

Telescoping synthesis has been effectively used for producing 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts. google.com This method involves a sequence of reactions where the intermediates are not isolated, leading to a more streamlined and efficient process. google.com The upscaling of the synthesis of 3,5-diamino-1H-pyrazole also employed a transformation of a hazardous diazotization step into a safer flow chemistry process, which can be considered a form of process telescoping. nih.gov These examples from the broader pyrazole family highlight the potential for developing similar efficient, multi-step, single-pot, or continuous-flow processes for the target molecule, this compound.

Table 1: Examples of One-Pot and Telescoping Syntheses for Pyrazole Derivatives

| Product | Synthetic Strategy | Key Steps | Starting Materials | Yield | Reference |

| 4-Substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids | One-Pot Synthesis | Claisen condensation, Knorr reaction, Hydrolysis | Readily available reactants | Up to 91% | organic-chemistry.org |

| 5-Amino-4-nitroso-1-alkyl-1H-pyrazole salt | Telescoping Synthesis | Sequential reactions without intermediate isolation | 3,5-dibromo-4-nitropyrazole, Alkyl halides/sulfates | Not specified | google.com |

| 4-Substituted 1,2,4-triazolidine-3,5-diones | One-Pot Synthesis | Carbamate formation, Semicarbazide formation, Cyclization | Aniline derivatives, Ethyl chloroformate, Ethyl carbazate | 28-92% | organic-chemistry.org |

Radical-Mediated C-N Bond Transformations

A significant advancement in the functionalization of pyrazoles has been the development of radical-mediated C-N bond transformations. This approach has been successfully applied to 3,5-diamino-4-nitro-1H-pyrazole, demonstrating a facile and efficient method for cleaving the C-N bond, a process that is typically challenging in monocyclic rings due to a high dearomatization energy barrier. rsc.org

In a notable study, a nitrogen-centered radical-mediated approach was employed to activate the C-N bond in 3,5-diamino-4-nitro-1H-pyrazole. rsc.org Using N-bromosuccinimide as a radical initiator, the C-N bond cleavage was achieved with yields reaching up to 91%. rsc.org This reaction is significant as it provides a pathway to an important precursor which can be further modified. rsc.org The process is initiated by the generation of a radical that facilitates the cleavage, leading to new molecular scaffolds. rsc.org

The general mechanism of radical-mediated transformations often involves the addition of a radical species to a double bond, followed by a rearrangement or transfer of a functional group. mdpi.com For example, in the reaction of hexenenitriles, an azido (B1232118) radical adds to the C=C bond, leading to an alkyl radical that then undergoes a 1,4-CN group migration. mdpi.com This type of radical cascade reaction allows for the construction of complex molecules from simpler starting materials in an efficient manner. mdpi.com

Table 2: Radical-Mediated C-N Bond Transformation of 3,5-Diamino-4-nitro-1H-pyrazole

| Substrate | Radical Initiator | Key Transformation | Yield | Reference |

| 3,5-Diamino-4-nitro-1H-pyrazole | N-bromosuccinimide | C-N bond cleavage | Up to 91% | rsc.org |

Chemical Reactivity and Derivatization Pathways of 4 Nitro 1h Pyrazole 3,5 Diamine

Functionalization at Pyrazole (B372694) Nitrogen Atoms

The pyrazole ring of 4-nitro-1H-pyrazole-3,5-diamine contains two nitrogen atoms, both of which are potential sites for functionalization, most commonly through alkylation and arylation reactions. The regioselectivity of these reactions is influenced by the electronic nature of the pyrazole ring and the reaction conditions employed.

N-Alkylation: The introduction of alkyl groups onto the pyrazole nitrogen atoms can be achieved using various alkylating agents. While direct N-alkylation of this compound is not extensively documented, the reactivity can be inferred from studies on related nitropyrazoles. For instance, the reaction of nitropyrazoles containing a furazanyl moiety with bromoacetone has been shown to yield regioisomeric N-acetonylated products osi.lv. The presence of the electron-withdrawing nitro group generally enhances the acidity of the N-H proton, facilitating deprotonation and subsequent alkylation.

N-Arylation: The N-arylation of pyrazoles is a well-established method for the synthesis of N-aryl-pyrazole derivatives. This can be achieved through reactions with activated aryl halides, such as fluoronitrobenzenes, in the presence of a base like potassium tert-butoxide in a polar aprotic solvent like DMSO semanticscholar.orgresearchgate.net. Copper-catalyzed N-arylation methods have also been developed for a broad range of pyrazoles and aryl halides. The regioselectivity of N-arylation can be influenced by steric factors and the electronic properties of both the pyrazole and the arylating agent.

It is important to note that for unsymmetrical pyrazoles, N-alkylation and N-arylation can lead to the formation of a mixture of regioisomers. The specific outcome of the functionalization of this compound would depend on the interplay of steric hindrance from the adjacent amino groups and the electronic influence of the nitro group on the two ring nitrogen atoms.

Nucleophilic Substitution Reactions at the Pyrazole Ring

The electron-deficient nature of the pyrazole ring in this compound, a consequence of the strongly electron-withdrawing nitro group, makes it susceptible to nucleophilic attack. A key reaction in this context is the Vicarious Nucleophilic Substitution (VNS) of hydrogen.

The VNS reaction is a powerful method for the introduction of substituents onto electron-deficient aromatic and heteroaromatic rings chemeurope.comwikipedia.orgorganic-chemistry.org. This reaction involves the attack of a nucleophile, typically a carbanion bearing a leaving group, on the aromatic ring, followed by the elimination of the leaving group and a proton from the ring to restore aromaticity. This allows for the formal substitution of a hydrogen atom.

While direct VNS reactions on this compound are not extensively reported, the reactivity of related nitropyrazoles provides valuable insights. For instance, 4-nitropyrazole is known to be reactive in VNS reactions acs.org. The presence of the nitro group at the 4-position activates the adjacent 3- and 5-positions towards nucleophilic attack. However, in the case of this compound, these positions are already substituted with amino groups. Therefore, VNS reactions would likely target any unsubstituted positions on the pyrazole ring if the starting material were different, or could potentially lead to more complex transformations.

Construction of Fused Heterocyclic Systems from this compound

The presence of two amino groups at the 3- and 5-positions makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems. The amino groups can act as nucleophiles in cyclocondensation reactions with appropriate bifunctional electrophiles.

The 3,5-diamino functionality of the pyrazole can be utilized to construct fused pyrazolo[1,5-a] acs.orgmdpi.comosi.lvtriazine systems. These are considered purine analogs and have attracted significant interest in medicinal chemistry researchgate.net. The general synthetic strategy involves the reaction of a 3,5-diaminopyrazole with a suitable C1 or C-N-C building block that can form the triazine ring.

For instance, 5-aminopyrazoles are known to react with various reagents to form pyrazolo[1,5-a] acs.orgmdpi.comosi.lvtriazines nih.govmdpi.com. While specific examples starting from this compound are not abundant in the readily available literature, the general reactivity pattern suggests that it could undergo cyclocondensation with reagents like cyanoguanidine, dicyandiamide (B1669379), or other 1,3,5-triazine precursors to yield the corresponding 3-nitro-pyrazolo[1,5-a] acs.orgmdpi.comosi.lvtriazine-2,4-diamine derivatives. The synthesis of pyrazolo[1,5-a] acs.orgmdpi.comosi.lvtriazine derivatives has been reported to be achievable through the annulation of a 1,3,5-triazine ring onto a pyrazole scaffold nih.gov.

The reaction of 3,5-diaminopyrazoles with β-dicarbonyl compounds or their equivalents is a common and effective method for the synthesis of pyrazolo[1,5-a]pyrimidines nih.govchim.it. This reaction proceeds through a condensation of the amino groups with the carbonyl groups of the β-dicarbonyl compound, followed by cyclization and dehydration.

A direct application of this strategy to this compound has been reported. The reaction of 3,5-diamino-4-nitropyrazole with acetoacetic ester leads to the formation of 2-amino-5-methyl-3-nitro-4,7-dihydropyrazolo[1,5-a]pyrimidin-7-one osi.lv. This demonstrates the utility of this compound as a precursor for the synthesis of functionalized pyrazolo[1,5-a]pyrimidines. The reaction conditions, such as the presence of alkaline agents, can influence the outcome and yield of the product osi.lv.

| Reactant 1 | Reactant 2 | Product | Reference |

| 3,5-diamino-4-nitropyrazole | Acetoacetic ester | 2-amino-5-methyl-3-nitro-4,7-dihydropyrazolo[1,5-a]pyrimidin-7-one | osi.lv |

The construction of fused pyrazole-oxadiazole systems from this compound would likely involve a multi-step sequence. A plausible pathway would be the acylation of one of the amino groups, followed by cyclodehydration to form the oxadiazole ring.

For example, an amino group could be converted to an acylamino group, which can then be cyclized to form a 1,3,4-oxadiazole (B1194373) ring. The synthesis of 2-acylamino-1,3,4-oxadiazoles can be achieved through the oxidative cyclization of acylthiosemicarbazides nih.gov. Another approach involves the coupling of acyl hydrazides with α-bromo nitroalkanes nih.gov.

In the context of this compound, one of the amino groups could be acylated with a carboxylic acid or its derivative. The resulting acylamino-pyrazole could then be subjected to cyclization conditions, potentially involving dehydrating agents or oxidative cyclization, to form a fused pyrazolo-oxadiazole system.

The synthesis of hybrid molecules containing both pyrazole and tetrazole rings is an active area of research, with applications in medicinal chemistry and materials science. Several synthetic strategies exist for the creation of such hybrids mdpi.com.

One common method for the synthesis of tetrazoles is the [2+3] cycloaddition of an azide (B81097) source, such as sodium azide, with a nitrile group chemistry-online.com. Therefore, a viable pathway to a pyrazole-tetrazole hybrid from this compound would involve the conversion of one of the amino groups into a nitrile. This could potentially be achieved through a Sandmeyer-type reaction, where the amino group is first diazotized and then displaced by a cyano group. The resulting pyrazole-carbonitrile could then be reacted with an azide to form the tetrazole ring.

Alternatively, diazotization of a heterocyclic diamine can lead to the formation of a fused triazole ring system, which in some cases can be a pathway to tetrazole-like structures nih.gov. The diazotization of one of the amino groups on the this compound could lead to a reactive diazonium salt intermediate, which could then undergo intramolecular cyclization or react with an external azide source to form a tetrazole or a fused triazene ring.

| Starting Material | Key Transformation | Product Type | General Reference |

| Pyrazole-carbonitrile | Reaction with sodium azide | Pyrazole-tetrazole hybrid | mdpi.com |

| Heterocyclic diamine | Diazotization and cyclization | Fused triazole/tetrazole systems | nih.gov |

Introduction of Additional Energetic Functionalities on this compound Derivatives

The amino groups on the pyrazole ring serve as reactive sites for the introduction of further energetic moieties. Through carefully controlled reaction sequences, these precursor compounds can be transformed into more potent energetic materials.

The conversion of amino groups to nitroamino (-NHNO2) groups is a common strategy to enhance the energetic properties of a molecule. This transformation is typically achieved through nitration reactions. A notable example is the synthesis of 3-trinitromethyl-4-nitro-5-nitramino-1H-pyrazole, which, although not starting directly from this compound, illustrates the nitration of an amino-substituted nitropyrazole.

In a multi-step synthesis, a precursor such as 3-trinitromethyl-4-nitro-5-amino-1H-pyrazole can be subjected to nitration to yield the corresponding nitramino derivative. The yield of this final nitration step can be sensitive to the concentration of nitric acid used. nih.gov This process underscores the feasibility of converting amino functionalities on a nitropyrazole ring into more energetic nitroamino groups.

Table 1: Example of a Pyrazole Derivative with Nitroamino Group Incorporation

| Compound Name | Starting Material (Illustrative) | Key Transformation |

| 3-Trinitromethyl-4-nitro-5-nitramino-1H-pyrazole | 3-Trinitromethyl-4-nitro-5-amino-1H-pyrazole | Amino to Nitroamino |

The incorporation of polynitromethyl groups, such as the trinitromethyl (-C(NO2)3) group, is another effective method for increasing the oxygen content and energetic performance of pyrazole-based compounds. These groups significantly enhance the density and detonation properties of the resulting materials.

The synthesis of compounds bearing a trinitromethyl group on the pyrazole ring has been demonstrated through various synthetic routes. For instance, the reaction of 3-pyrazolecarbaldehyde oxime with dinitrogen tetroxide (N2O4) can produce 3-trinitromethylpyrazole. This intermediate can then be nitrated to introduce a nitro group at the 4-position, yielding 4-nitro-3-trinitromethylpyrazole. nih.gov

Furthermore, the synthesis of 3-trinitromethyl-4-nitro-5-nitramino-1H-pyrazole showcases the presence of both a nitroamino and a trinitromethyl group on the same pyrazole ring, highlighting the potential for multi-functionalization. nih.gov

Table 2: Examples of Pyrazole Derivatives with Polynitromethyl Group Introduction

| Compound Name | Starting Material (Illustrative) | Key Functional Group Introduced |

| 4-Nitro-3-trinitromethylpyrazole | 3-Trinitromethylpyrazole | Trinitromethyl |

| 3-Trinitromethyl-4-nitro-5-nitramino-1H-pyrazole | (Multi-step synthesis) | Trinitromethyl and Nitroamino |

Spectroscopic and Crystallographic Characterization of 4 Nitro 1h Pyrazole 3,5 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 4-nitro-1H-pyrazole-3,5-diamine and its derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons, carbons, and other active nuclei.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of this compound, the protons of the amino groups (-NH₂) and the pyrazole (B372694) ring N-H would exhibit characteristic chemical shifts. The position of these signals is influenced by the electron-withdrawing nitro group and the electron-donating amino groups.

For derivatives, such as 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine, the ¹H NMR spectrum would show additional signals corresponding to the benzyl (B1604629) group protons. nih.gov The chemical shifts of the pyrazole ring and amino protons in these derivatives can be compared to the parent compound to understand the electronic effects of substitution. For instance, in a study of 4-benzyl-1H-pyrazole, the protons of the benzyl group and the pyrazole ring were observed to be involved in various C-H···π interactions. researchgate.net

| Compound/Derivative | Proton (¹H) Chemical Shifts (δ, ppm) | Solvent |

| 3,5-diazido-1-methyl-4-nitro-1H-pyrazole | 4.38 (s, 3H) | DMSO-d₆ |

| 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid | 0.99–1.03 (t, J= 8.0 Hz, 3H, CH₂CH₃), 1.68–1.77 (m, 2H, CH₂CH₃), 2.86–2.90 (t, J = 8.0Hz, 2H, CH₂C=N), 4.14 (s, 3H, N–CH₃), 8.38 (br, 1 H, COOH) | CDCl₃ |

This table presents representative ¹H NMR data for derivatives of 4-nitro-1H-pyrazole to illustrate typical chemical shifts.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbon atoms of the pyrazole ring. The C4 carbon, bearing the nitro group, would be significantly shifted downfield due to the strong electron-withdrawing effect. The C3 and C5 carbons, attached to the amino groups, would also have characteristic chemical shifts.

In substituted derivatives, the signals for the pyrazole ring carbons can shift depending on the nature of the substituent. For example, the introduction of an aryl group at the N1 position would result in additional signals in the aromatic region of the ¹³C NMR spectrum. researchgate.net The complete assignment of ¹³C NMR resonances for various 1-acyl-3-(2-nitro-5-substitutedphenyl)-4,5-dihydro-1H-pyrazoles has been achieved through the use of two-dimensional NMR techniques like HSQC and HMBC. nih.gov

| Compound/Derivative | Carbon-¹³ (¹³C) Chemical Shifts (δ, ppm) | Solvent |

| 3,5-diazido-1-methyl-4-nitro-1H-pyrazole | 150.01, 134.85, 37.37 | DMSO-d₆ |

| 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid | 158.58, 149.81, 132.33, 130.87, 40.63, 29.08, 21.25, 13.79 | CDCl₃ |

This table provides illustrative ¹³C NMR data for derivatives of 4-nitro-1H-pyrazole.

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the nitrogen atoms in the pyrazole ring, amino groups, and the nitro group. wikipedia.org The chemical shifts of the nitrogen nuclei are highly sensitive to their electronic environment, making ¹⁵N NMR a powerful tool for studying tautomerism and hydrogen bonding in these compounds. wikipedia.orgcaltech.edu For instance, the ¹⁵N chemical shifts for azo (-N=N-) nitrogens are significantly different from those of hydrazo (-NH-NH-) nitrogens. caltech.edu The use of techniques like INEPT can enhance the signal resolution for ¹⁵N NMR. wikipedia.org While ¹⁴N NMR is also possible, its signals are often broad due to the quadrupolar nature of the ¹⁴N nucleus. huji.ac.il

Phosphorus-31 (³¹P) NMR would be applicable to derivatives of this compound that incorporate phosphorus-containing functional groups. This technique is highly sensitive and would provide valuable information about the structure and bonding of the phosphorus center.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives shows characteristic absorption bands for the N-H, C-N, N-O, and C=C bonds.

Key vibrational frequencies include:

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹ for the amino groups.

C-H stretching: Aromatic and aliphatic C-H stretches appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

N-O stretching (nitro group): Strong asymmetric and symmetric stretching vibrations are found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C=N and C=C stretching: Vibrations of the pyrazole ring are typically observed in the 1400-1600 cm⁻¹ region.

For a derivative like 3,5-diazido-1-methyl-4-nitro-1H-pyrazole, characteristic IR bands were observed at 2166 and 2126 cm⁻¹ (azide), and 1494 and 1314 cm⁻¹ (nitro group). rsc.org

| Compound/Derivative | Key IR Absorption Bands (cm⁻¹) |

| 3,5-diazido-1-methyl-4-nitro-1H-pyrazole | 2166, 2126 (N₃), 1622, 1494, 1431, 1314 (NO₂) |

| 4-Nitro-1H-pyrazole-3-carboxylic acid | Data available from various sources, typically showing characteristic -COOH, -NO₂, and pyrazole ring vibrations. |

This table highlights significant IR absorption bands for a representative derivative.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound and its fragments.

For example, the mass spectrum of the related compound 3-nitropyrazole shows a molecular ion peak corresponding to its molecular weight of 113.07 g/mol . nist.gov Similarly, for 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine, the molecular ion peak would be observed at m/z corresponding to its molecular weight of 233.23 g/mol . nih.gov

| Compound/Derivative | Molecular Weight ( g/mol ) | Key Mass Spectrometry Observations |

| This compound | 143.10 | Expected molecular ion peak (M⁺) at m/z 143. |

| 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine | 233.23 | GC-MS data shows a peak at 233. nih.gov |

| 3,5-diazido-1-methyl-4-nitro-1H-pyrazole | 211.14 | HRMS (ESI) m/z calculated for C₄H₃N₉O₂ [M+H]⁺ 210.0482; Found 210.0486. rsc.org |

This table provides expected and observed mass spectrometry data for the target compound and its derivatives.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For derivatives of this compound, single-crystal X-ray diffraction studies have revealed important structural features. For example, the crystal structure of 3,5-diisopropyl-4-nitropyrazole shows a dimeric conformation formed through hydrogen bonding between the nitrogen atoms of the pyrazole rings. nist.gov In a study on the functionalization of 3,5-diamino-4-nitropyrazole, several derivatives were characterized by single-crystal X-ray diffraction, confirming their molecular structures and revealing extensive hydrogen bonding networks. researchgate.net The crystal structure of 3,5-diamino-4-benzyl-1H-pyrazole crystallizes in the centrosymmetric space group P2₁/c. researchgate.net

| Compound/Derivative | Crystal System | Space Group | Key Structural Features |

| 3,5-diamino-4-benzyl-1H-pyrazole | Monoclinic | P2₁/c | Centrosymmetric space group. researchgate.net |

| 3,5-diisopropyl-4-nitropyrazole | Monoclinic | I2/a | Dimer conformation via N-H···N hydrogen bonds. nist.gov |

| 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate | Monoclinic | P2₁/c | Detailed bond lengths and angles determined. nih.gov |

| 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid | Monoclinic | P2₁/c | Intermolecular O–H⋯N hydrogen bonds form a one-dimensional chain. caltech.edu |

This table summarizes crystallographic data for representative derivatives, illustrating the type of information obtained from single-crystal X-ray diffraction.

Elemental Composition Analysis

Elemental composition analysis is a fundamental technique for the characterization of newly synthesized chemical compounds. In the study of this compound and its derivatives, this method is crucial for verifying the empirical formula of the products. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values, researchers can confirm the successful synthesis and purity of the target molecules.

The synthesis of various energetic materials derived from nitropyrazoles relies on elemental analysis as a primary characterization tool. energetic-materials.org.cnmdpi.com For instance, the structures of novel energetic salts and other derivatives are routinely confirmed by comparing the calculated and found elemental compositions. energetic-materials.org.cnresearchgate.net This analysis is often performed alongside other spectroscopic and crystallographic methods to provide a comprehensive characterization of the compounds. energetic-materials.org.cnresearchgate.netrsc.org

Research has shown close agreement between the calculated and observed elemental percentages for a range of pyrazole derivatives, substantiating their proposed structures. For example, the amination of 3,5-dinitro-1H-pyrazole yielded products whose elemental compositions were confirmed to be within acceptable limits of the theoretical values. mdpi.com Similarly, the functionalization of 3,5-diamino-4-nitropyrazole to create promising insensitive energetic compounds involved thorough characterization, including elemental analysis, to verify the introduction of new functional groups. researchgate.net

The following tables present elemental analysis data for several derivatives of nitropyrazole, showcasing the concordance between theoretical calculations and experimental findings.

Table 1: Elemental Composition Data for Nitropyrazole Derivatives

| Compound Name | Molecular Formula | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) | Reference |

| 3,5-diamino-4-nitro-1H-pyrazol-2-ium pentazolate | CH₄N₁₀O₂ | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | energetic-materials.org.cn |

| Aminoguanidinium 3,5-diamino-4-nitro-1-(1H-tetrazol-5-yl)pyrazolate | C₄H₈N₁₀O₂ | 21.06 | 21.07 | 3.53 | 3.58 | 61.39 | 60.10 | researchgate.net |

| 3,5-dinitro-1H-pyrazole | C₃H₂N₄O₄ | 22.79 | 22.67 | 1.28 | 1.31 | 35.44 | 35.61 | mdpi.com |

| Ammonium (B1175870) salt of (Z)-3-((4-azido-3,5-dinitro-1H-pyrazol-1-yl)methyl)-5-(nitroimino)-1,2,4-oxadiazol-4-ide | C₆H₆N₁₂O₇ | 20.12 | 20.19 | 1.69 | 1.81 | 46.93 | 46.86 | rsc.org |

Note: The synthesis and characterization of 3,5-diamino-4-nitro-1H-pyrazol-2-ium pentazolate were confirmed by elemental analysis, though specific numerical data was not provided in the abstract. energetic-materials.org.cn

Further studies on various azo-linked 5-amino-pyrazole-4-carbonitriles also utilized elemental analysis to confirm their structures, with reported values aligning closely with the calculated compositions. nih.gov

Table 2: Elemental Composition Data for Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives

| Compound Name | Molecular Formula | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) | Reference |

| 5-Amino-3-(2-hydroxy-5-((2-methyl-4-nitrophenyl)diazenyl)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | C₂₃H₁₇N₇O₃ | 62.87 | 62.87 | 3.90 | 3.89 | 22.31 | 22.33 | nih.gov |

| 5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | C₂₂H₁₅ClN₆O | 63.69 | 63.67 | 3.64 | 3.65 | 20.26 | 20.28 | nih.gov |

| 5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-(p-tolyl)-1H-pyrazole-4-carbonitrile | C₂₃H₁₇ClN₆O | 64.41 | 64.39 | 4.00 | 3.99 | 19.60 | 19.63 | nih.gov |

These examples underscore the indispensable role of elemental analysis in modern synthetic chemistry, providing foundational evidence for the successful creation of this compound derivatives and other complex nitrogen-rich heterocyclic compounds.

Computational Chemistry and Theoretical Insights into 4 Nitro 1h Pyrazole 3,5 Diamine

Electronic Structure and Molecular Orbital Theory (DFT Applications)

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and less stable. nih.gov In energetic materials, this gap is related to sensitivity; a smaller gap often correlates with higher sensitivity to stimuli like impact or heat.

For pyrazole (B372694) derivatives, the presence of substituents significantly affects the HOMO-LUMO gap. nih.gov In 4-nitro-1H-pyrazole-3,5-diamine, the amino groups act as electron donors, raising the HOMO energy level, while the nitro group is a strong electron acceptor, lowering the LUMO energy level. This combined effect is expected to result in a relatively small HOMO-LUMO gap, suggesting a reactive molecule, which is a desirable characteristic for energetic performance. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Related Pyrazole Structures Note: These values are illustrative, based on DFT calculations for similar substituted pyrazoles, and provide an expected range for the target compound.

| Compound Structure | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Nitropyrazole Derivative | -6.10 | -2.26 | 3.84 |

| Aminopyrazole Derivative | -5.92 | -2.50 | 3.42 |

Investigation of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack. In this compound, these are expected to be concentrated around the oxygen atoms of the nitro group.

Blue regions denote positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those of the amino groups and the pyrazole ring NH.

Green regions represent neutral or near-zero potential.

For an energetic compound like this compound, the MEP surface would highlight a significant charge separation. The strong negative potential near the nitro group (the oxidizer) and the positive potential near the pyrazole ring and amino groups (the fuel) within the same molecule are indicative of its high-energy nature. This intramolecular proximity of fuel and oxidizer is a hallmark of energetic materials.

Reaction Mechanism Studies and Energy Landscapes (e.g., Intrinsic Reaction Coordinate)

Understanding the pathways of chemical reactions, such as synthesis or decomposition, is crucial for assessing the stability and safety of energetic materials. Computational methods can map out the energy landscape of a reaction, identifying stable molecules (reactants, products, intermediates) and the transition states that connect them.

The Intrinsic Reaction Coordinate (IRC) is a computational method used to trace the minimum energy path from a transition state down to the reactants and products. This allows chemists to confirm that a calculated transition state indeed connects the desired chemical species and to visualize the geometric changes that occur throughout the reaction. By calculating the energy at points along the IRC, a detailed reaction profile is constructed, revealing the activation energy barriers that must be overcome for the reaction to proceed. For energetic materials, IRC calculations can be applied to study decomposition mechanisms, providing insights into the initial steps of detonation and thermal stability.

Intermolecular Interactions and Crystal Packing Theory (e.g., Hirshfeld Surface Analysis)

In the solid state, the performance and sensitivity of an energetic material are heavily influenced by how the molecules pack together in a crystal lattice. Intermolecular interactions, such as hydrogen bonds, dictate the crystal density, stability, and sensitivity.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific atoms involved in intermolecular contacts and the nature of these interactions.

For this compound, the presence of two amino groups and a pyrazole N-H group provides ample opportunities for strong hydrogen bonding (N-H···O and N-H···N) with the nitro group and pyrazole nitrogen atoms of neighboring molecules. nih.gov Hirshfeld surface analysis would likely reveal:

Strong H···O/O···H contacts , appearing as distinct red regions on the d_norm map, indicating hydrogen bonds between the amino groups and nitro groups.

Significant H···N/N···H contacts , representing hydrogen bonds involving the pyrazole ring. nih.gov

A high percentage of H···H contacts , which are generally stabilizing van der Waals forces. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a statistical relationship between the molecular structure of a compound and its macroscopic properties. nih.gov For energetic materials, QSPR models can predict key performance indicators like density, detonation velocity, detonation pressure, and sensitivity, based on calculated molecular descriptors. nih.gov

The process involves:

Calculating Molecular Descriptors: A wide range of descriptors for a set of known compounds are calculated, including constitutional (e.g., molecular weight), topological, geometric, and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) parameters.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates a subset of these descriptors with an experimental property.

Validation and Prediction: The model is validated using external test sets to ensure its predictive power. Once validated, it can be used to estimate the properties of new, unsynthesized compounds like this compound.

QSPR provides a rapid and cost-effective method for screening large libraries of potential energetic compounds, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com

Application of Machine Learning in the Design of Related Materials

The development of new energetic materials has been significantly accelerated by the application of machine learning (ML) and artificial intelligence (AI). arxiv.orgosti.gov These data-driven approaches can uncover complex patterns and relationships within large datasets of chemical information that are not immediately obvious to human researchers. mdpi.comresearchgate.net

In the context of designing materials related to this compound, ML can be applied in several ways:

Property Prediction: ML models, such as artificial neural networks or random forests, can be trained on data from known energetic materials to predict properties like density, heat of formation, and detonation velocity with high accuracy. google.com These models often outperform traditional QSPR methods in handling complex, non-linear relationships. researchgate.net

Inverse Design: More advanced ML frameworks can perform "inverse design," where the desired properties are specified as input, and the algorithm generates novel molecular structures that are predicted to exhibit those properties. This approach reverses the traditional trial-and-error discovery process.

Accelerating Simulations: ML can create surrogate models that rapidly approximate the results of time-consuming quantum mechanical calculations (like DFT), enabling the high-throughput screening of thousands of potential candidates.

By integrating ML with DFT calculations and experimental data, researchers can create a powerful workflow to explore the vast chemical space of pyrazole-based energetic materials, leading to the faster discovery of next-generation compounds with superior performance and safety characteristics. arxiv.orgosti.gov

Role of 4 Nitro 1h Pyrazole 3,5 Diamine As a Synthetic Scaffold in Advanced Materials Research

Precursor in the Development of High-Performance Energetic Materials

ANPZ is a valuable precursor for creating high-performance energetic materials. researchgate.net The presence of the nitro group, a well-known explosophore, combined with the nitrogen-rich pyrazole (B372694) ring and amino groups, which can be readily modified, allows for the systematic design of new energetic compounds with enhanced performance and safety characteristics.

Design Principles for Enhancing Energy Content and Thermal Stability

Furthermore, the formation of extensive intermolecular and intramolecular hydrogen bonds is a critical design consideration. These interactions, facilitated by the amino and nitro groups, create a stable crystal lattice, which enhances thermal stability and density, another crucial factor for detonation performance. researchgate.netnih.gov The introduction of other nitrogen-rich heterocyclic rings, such as tetrazoles or triazines, to the ANPZ scaffold can further increase the nitrogen content and heat of formation, leading to more powerful and efficient energetic materials. doaj.orgrsc.orgacs.org

Strategies for Modulating Mechanical Sensitivity (Impact and Friction)

A significant challenge in the development of energetic materials is reducing their sensitivity to mechanical stimuli like impact and friction without compromising performance. The versatile structure of ANPZ allows for the implementation of several strategies to address this.

One approach involves the formation of energetic salts. By reacting ANPZ-derived acidic compounds with various nitrogen-rich bases, the resulting salts often exhibit significantly lower mechanical sensitivity compared to their neutral precursors. This is attributed to the strong ionic interactions within the crystal lattice. researchgate.netacs.org

Another strategy is the creation of cocrystals. By combining an ANPZ-based energetic molecule with a non-energetic, stable coformer, the resulting cocrystal can exhibit improved sensitivity properties. The coformer can effectively "cushion" the energetic molecules, making them less susceptible to initiation by mechanical shock.

Furthermore, the introduction of specific functional groups can influence sensitivity. For instance, increasing the number of amino groups or creating fused ring systems can enhance intermolecular interactions and lead to less sensitive materials. rsc.orgacs.org

Synthesis of Nitrogen-Rich Energetic Salts and Cocrystals

The synthesis of energetic salts and cocrystals from ANPZ derivatives is a prominent area of research. The amino groups on the ANPZ ring can be diazotized and replaced with other functionalities, or the pyrazole N-H can be deprotonated to form an anion. These intermediates can then be reacted with a variety of nitrogen-rich cations or neutral molecules to form energetic salts or cocrystals. researchgate.netdoaj.orgacs.org

For example, ANPZ can be a starting point for synthesizing more complex heterocyclic systems, which can then be used to form energetic salts. doaj.org The resulting salts often exhibit a desirable combination of high energy content, good thermal stability, and low mechanical sensitivity. rsc.orgacs.org Research has demonstrated the successful synthesis of a variety of energetic salts, including those with ammonium (B1175870), guanidinium, and triaminoguanidinium cations. capes.gov.br

Comparative Studies with Established Energetic Platforms (e.g., RDX, HMX, HNS, TNT)

Newly synthesized energetic materials derived from ANPZ are often compared to well-established explosives like RDX, HMX, HNS, and TNT to evaluate their potential as replacements or for specific applications. These comparisons focus on key performance parameters such as detonation velocity, detonation pressure, density, thermal stability, and mechanical sensitivity.

Several ANPZ-based compounds have shown performance characteristics comparable or even superior to these traditional explosives. For instance, some energetic salts derived from ANPZ have demonstrated detonation velocities and pressures that are in the range of RDX and HMX, but with significantly lower sensitivity to impact and friction. acs.org Tricyclic compounds synthesized from ANPZ derivatives have exhibited exceptional thermal stability, surpassing that of HNS, making them potential candidates for heat-resistant explosives. acs.org

Below is a data table comparing the properties of an ANPZ-derived energetic salt with some common explosives.

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |

| ANPZ-derived Salt (Example) | 1.86 | 9364 | 37.4 | >40 |

| RDX | 1.82 | 8750 | 34.0 | 7.4 |

| HMX | 1.91 | 9100 | 39.3 | 7.4 |

| HNS | 1.74 | 7000 | 20.0 | >10 |

| TNT | 1.65 | 6900 | 21.0 | 15 |

Note: The values for the ANPZ-derived salt are based on a specific example from the literature and are representative of the potential of this class of compounds. rsc.org

Intermediate in the Synthesis of Bioactive Heterocyclic Compounds

Beyond energetic materials, the pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is frequently found in biologically active compounds and approved drugs. nih.govajrconline.org The structural features of ANPZ make it an attractive starting point for the synthesis of novel heterocyclic compounds with potential pharmaceutical applications.

Scaffold for Novel Pharmaceutical Lead Compound Discovery

The pyrazole ring system is a core component of numerous drugs with a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antibacterial properties. nih.govajrconline.orgnih.gov The amino and nitro functionalities on the ANPZ ring provide reactive sites for further chemical transformations, allowing for the construction of diverse molecular libraries.

For example, the amino groups can be acylated, alkylated, or used in cyclization reactions to build more complex fused heterocyclic systems, such as pyrazolopyrimidines or pyrazolotriazines. nih.goveurjchem.com These fused systems are known to possess a variety of biological activities. The nitro group can be reduced to an amino group, which can then be further functionalized, expanding the chemical space that can be explored. This versatility makes ANPZ a valuable scaffold for the discovery of new lead compounds in drug development programs. doaj.org

Role in Creating Agents with Potential Biological Activities (e.g., Antitubercular, Antioxidant)

The versatile structure of 4-nitro-1H-pyrazole-3,5-diamine serves as a valuable starting point for the synthesis of various heterocyclic compounds with promising biological activities. Through strategic chemical modifications, this scaffold has been instrumental in the development of novel agents with potential antitubercular and antioxidant properties. The presence of the nitro group and two amino groups on the pyrazole ring offers multiple sites for functionalization, allowing for the creation of diverse molecular architectures and the fine-tuning of their biological effects.

Antitubercular Activity

A significant area of investigation has been the use of the this compound core to generate derivatives with activity against Mycobacterium tuberculosis. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by diazotization and coupling reactions to introduce an arylazo group at the 4-position of the pyrazole ring. This leads to the formation of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives.

Research has demonstrated that these compounds exhibit potent in vitro antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. A study published in Chemical Methodologies detailed the synthesis of a series of these derivatives and reported their minimum inhibitory concentrations (MIC). chemmethod.comchemmethod.com For instance, certain synthesized compounds showed excellent activity, with MIC values comparable to or even better than some standard antitubercular drugs. chemmethod.comresearchgate.net

Further modifications, such as the introduction of a carbothioamide group at the N1 position of the pyrazole ring, have also been explored. The resulting (E)-3,5-diamino-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-1-carbothioamides have also been evaluated for their antimycobacterial potential. chemmethod.comchemmethod.com

Table 1: Antitubercular Activity of 4-Arylazo-1H-pyrazole-3,5-diamine Derivatives

| Compound ID | Substituent (R) | MIC (µg/mL) vs. M. tuberculosis H37Rv |

| 4a | -Cl | 12.5 |

| 4b | -NO₂ | 25 |

| 5a | -Cl (carbothioamide) | 12.5 |

| 5b | -NO₂ (carbothioamide) | Moderate Activity |

| Rifampicin | Standard | 0.8 |

Data sourced from Chemical Methodologies. chemmethod.com

The mechanism of action of these compounds is thought to be related to their ability to inhibit essential enzymes within the mycobacterium. For example, molecular docking studies have suggested potential interactions with enzymes like the Mtb Pks13 thioesterase domain, which is crucial for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. chemmethod.com

Antioxidant Activity

The pyrazole nucleus and its derivatives are recognized for their antioxidant properties. nih.govjmchemsci.com The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals, a process in which the pyrazole ring system can participate. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity.

While specific studies focusing solely on the antioxidant activity of derivatives directly synthesized from this compound are limited, research on structurally related aminopyrazole derivatives provides valuable insights. For instance, various substituted pyrazoles have been synthesized and evaluated for their ability to scavenge DPPH radicals, with some compounds exhibiting significant antioxidant potential. The presence of electron-donating groups on the pyrazole or attached aryl rings can enhance this activity.

Table 2: Antioxidant Activity of Selected Pyrazole Derivatives (DPPH Assay)

| Compound | Structure | IC₅₀ (µM) | Reference |

| Thienyl-pyrazole 5g | 5-(5-bromo-3-methylthiophen-2-yl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | 0.245 ± 0.01 | nih.gov |

| Thienyl-pyrazole 5h | 3-(4-methoxyphenyl)-5-(3-methylthiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | 0.284 ± 0.02 | nih.gov |

| Ascorbic Acid | Standard | 0.483 ± 0.01 | nih.gov |

The data in the table above illustrates the potent antioxidant activity of some pyrazole derivatives, highlighting the potential of this heterocyclic scaffold in the design of new antioxidant agents. The development of derivatives from this compound could lead to novel compounds with dual antitubercular and antioxidant activities, which would be particularly beneficial in the context of tuberculosis, where oxidative stress is a known factor in the disease's pathology.

Emerging Research Directions and Future Prospects for 4 Nitro 1h Pyrazole 3,5 Diamine

Exploration of Diversified Chemical Transformations

The reactivity of 4-nitro-1H-pyrazole-3,5-diamine is centered around its amino groups and the pyrazole (B372694) ring itself, offering multiple avenues for chemical modification. Researchers are actively exploring a variety of transformations to synthesize a diverse array of derivatives with tailored properties.

One key area of investigation is the diazotization of the primary amino groups. This classic transformation converts the amino groups into diazonium salts, which are highly versatile intermediates. These salts can subsequently undergo a range of nucleophilic substitution reactions, such as the Sandmeyer and Schiemann reactions, to introduce a wide variety of functional groups including halides and cyano groups. This opens up a vast chemical space for creating novel derivatives.

Furthermore, condensation reactions of the amino groups with aldehydes and ketones are being explored to form Schiff bases and other heterocyclic structures. These reactions provide a straightforward method for extending the molecular framework and introducing new functionalities. For instance, the reaction with various aldehydes can lead to the formation of pyrimidine-fused systems through a cascade of inverse electron demand hetero-Diels-Alder (IEDDA) and retro-Diels-Alder reactions.

The pyrazole ring also presents opportunities for functionalization. While the electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution, the N-H group provides a site for alkylation and arylation. This allows for the modification of the pyrazole core, influencing the electronic properties and steric hindrance of the resulting molecules.

Recent studies have also demonstrated the potential for cross-coupling reactions. While not directly on this compound, related studies on 4-bromo-3,5-dinitro-1H-pyrazole have shown successful Suzuki-Miyaura coupling to form C-C bonds, suggesting that similar strategies could be adapted for the diamino analogue, further expanding its synthetic utility. rsc.org

The following table summarizes some of the explored chemical transformations:

| Reaction Type | Reagents/Conditions | Product Type | Potential Applications |

| Diazotization | NaNO₂, acid | Diazonium salts | Intermediate for further functionalization |

| Condensation | Aldehydes, Ketones | Schiff bases, Fused heterocycles | Dyes, Biologically active molecules |

| N-Alkylation/Arylation | Alkyl/Aryl halides, base | N-substituted pyrazoles | Fine-tuning of electronic properties |

| Cross-Coupling (potential) | Boronic acids, Pd catalyst | Arylated pyrazoles | Advanced materials synthesis |

Integration into Advanced Functional Material Architectures

The unique properties of this compound and its derivatives make them attractive candidates for incorporation into a variety of advanced functional materials beyond their well-established use in energetic materials.

One promising area is the development of novel polymers. The diamino functionality of the molecule allows it to act as a monomer in polymerization reactions. For example, it can be used in the synthesis of polyamides and polyimides through condensation with dicarboxylic acids or their derivatives. The resulting polymers would incorporate the nitro-pyrazole moiety into their backbone, potentially leading to materials with enhanced thermal stability, specific optical properties, or selective gas permeability.

The compound's structure also lends itself to the design of novel dyes and sensors. The combination of electron-donating amino groups and an electron-withdrawing nitro group on an aromatic ring is a classic design principle for chromophores. Modification of the amino groups or the pyrazole ring can be used to tune the absorption and emission properties of the molecule, leading to the development of new colorimetric or fluorescent sensors for various analytes.

Furthermore, this compound and its derivatives have the potential to serve as ligands for the construction of metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazole ring and the amino groups can coordinate to metal ions, forming extended, porous structures. researchgate.netnih.gov The nitro group within the pores could offer specific interactions with guest molecules, making these MOFs potentially useful for gas storage, separation, or catalysis. While research in this area is still in its early stages, the modular nature of MOF synthesis offers a powerful platform for systematically investigating the impact of this ligand on the properties of the resulting materials. researchgate.net

Synergistic Approaches combining Synthesis and Computational Design

The integration of computational chemistry with synthetic efforts is becoming increasingly crucial in the rational design of new molecules with targeted properties. In the context of this compound, computational methods, particularly Density Functional Theory (DFT), are being employed to predict the structural, electronic, and energetic properties of its derivatives before their synthesis. nih.gov

This synergistic approach allows for the in-silico screening of a large number of potential derivatives, saving significant time and resources in the laboratory. For example, DFT calculations can be used to predict the stability, detonation performance, and sensitivity of new energetic materials derived from this compound. This allows researchers to prioritize the synthesis of the most promising candidates. nih.gov

Moreover, computational studies can provide valuable insights into reaction mechanisms, helping to optimize reaction conditions and improve yields. By understanding the energy profiles of different reaction pathways, chemists can make more informed decisions about the choice of reagents and catalysts.

While the application of fully integrated computational design and automated synthesis is still a future prospect for this specific compound, the foundational work in using DFT to understand its derivatives is laying the groundwork for more advanced, data-driven approaches to materials discovery.

The following table highlights the role of computational design in the research of this compound derivatives:

| Computational Method | Property Predicted | Impact on Research |

| Density Functional Theory (DFT) | Molecular geometry, Electronic structure, Vibrational frequencies, Reaction energies | Rationalization of experimental findings, Prediction of properties of new derivatives nih.gov |

| Molecular Docking | Binding affinity to biological targets | Guiding the design of new therapeutic agents nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity or physical properties | Identification of key structural features for desired properties |

Sustainable and Scalable Production Methods

As the potential applications of this compound expand, the development of sustainable and scalable production methods is becoming a critical research focus. Traditional synthesis routes for nitropyrazoles often involve harsh conditions, such as the use of strong acids and high temperatures, which can generate significant waste and pose safety concerns. nih.govresearchgate.net

Current research is exploring greener synthetic strategies that utilize more environmentally friendly reagents and solvents. This includes the investigation of solid acid catalysts and alternative nitrating agents to reduce the use of corrosive acids. The use of greener solvents, such as water or ionic liquids, is also being explored to minimize the environmental impact of the synthesis process. jetir.orgnih.govrsc.org

Furthermore, there is a growing interest in developing continuous flow processes for the synthesis of this compound and its precursors. Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. The diazotization step, in particular, which can be hazardous in batch, could be made significantly safer in a flow reactor. nih.gov

The development of a "telescoping" synthesis, where multiple reaction steps are performed in a single reactor without isolating the intermediates, is another promising approach for improving the efficiency and scalability of the production process. A telescoping process for a related 5-amino-4-nitroso-1-alkyl-1H-pyrazole has been patented, suggesting that similar strategies could be applied to the synthesis of this compound. google.com

The optimization of reaction conditions, including temperature, pressure, and catalyst loading, is also crucial for developing a robust and scalable process. These efforts are essential for making this compound more readily available for research and potential commercial applications.

Q & A

Q. What statistical approaches validate reproducibility in high-throughput synthesis workflows?

- Methodological Answer : Use design of experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry). ANOVA identifies significant variables, while principal component analysis (PCA) clusters successful reactions. Replicate studies (n ≥ 3) with standard deviations <5% ensure reliability .

Safety and Best Practices

Q. What safety protocols are essential for handling this compound during synthesis?

- Methodological Answer :

- Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and explosion-proof baffles.

- Ventilation : Perform reactions in fume hoods to mitigate HNO₃ fumes.

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.